molecular formula C22H32ClNO2 B2679063 1-(Benzyl(phenethyl)amino)-3-(tert-butoxy)propan-2-ol hydrochloride CAS No. 1215530-85-0

1-(Benzyl(phenethyl)amino)-3-(tert-butoxy)propan-2-ol hydrochloride

Cat. No. B2679063
CAS RN: 1215530-85-0
M. Wt: 377.95
InChI Key: LZTBSUITZRWEPS-UHFFFAOYSA-N
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Description

1-(Benzyl(phenethyl)amino)-3-(tert-butoxy)propan-2-ol hydrochloride, commonly known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of beta-adrenergic receptor agonists and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Characterization of Compounds :

    • Research on the synthesis of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups showcases the preparation of these ligands and their application in catalytic activities, including asymmetric hydrogenation of functionalized alkenes, which may relate to the broader field of research involving the compound (Imamoto et al., 2012).
  • Reactions Involving tert-Butyloxy Groups :

    • Studies on tert-butylhydroperoxide in organic synthesis, such as its use in Sharpless epoxidations, suggest the importance of tert-butoxy groups in facilitating or influencing chemical reactions, which might indirectly relate to the functionality of the compound (Hamann & Liebscher, 2000).
  • Chemoselective tert-Butyloxycarbonylation :

    • The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butyloxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols showcases the relevance of tert-butoxy carbonylation in synthetic chemistry, potentially offering insights into the chemical behavior or applications of the compound (Ouchi et al., 2002).

properties

IUPAC Name

1-[benzyl(2-phenylethyl)amino]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2.ClH/c1-22(2,3)25-18-21(24)17-23(16-20-12-8-5-9-13-20)15-14-19-10-6-4-7-11-19;/h4-13,21,24H,14-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTBSUITZRWEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN(CCC1=CC=CC=C1)CC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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